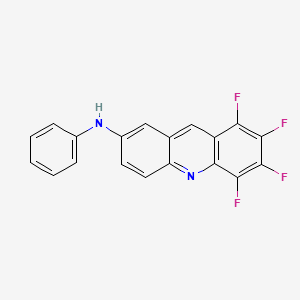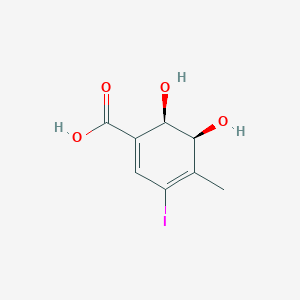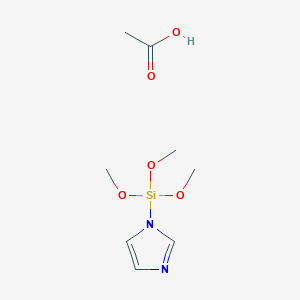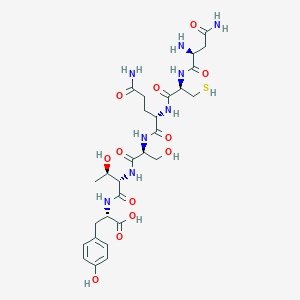
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is a fluorinated acridine derivative. Acridines are a class of heterocyclic organic compounds that have been widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the acridine ring using suitable fluorinating agents under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available precursors. The process may include steps such as halogenation, cyclization, and amination to achieve the desired fluorinated acridine structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the acridine ring into dihydroacridine derivatives, altering its electronic and steric properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to various biological effects. For example, as a DNA intercalator, the compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrafluoroacridine: Similar in structure but lacks the N-phenyl group, which can affect its chemical and biological properties.
N-Phenylacridin-2-amine: Similar but without the fluorine atoms, resulting in different electronic and steric properties.
5,6,7,8-Tetrachloro-N-phenylacridin-2-amine:
Uniqueness
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
643032-49-9 |
|---|---|
Molekularformel |
C19H10F4N2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5,6,7,8-tetrafluoro-N-phenylacridin-2-amine |
InChI |
InChI=1S/C19H10F4N2/c20-15-13-9-10-8-12(24-11-4-2-1-3-5-11)6-7-14(10)25-19(13)18(23)17(22)16(15)21/h1-9,24H |
InChI-Schlüssel |
MNDZICBHOKBNBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)


![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
